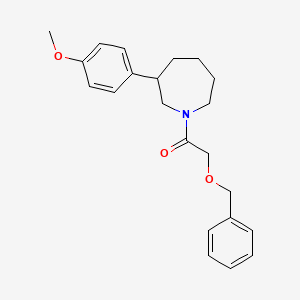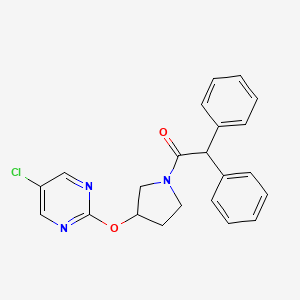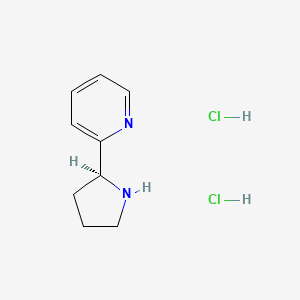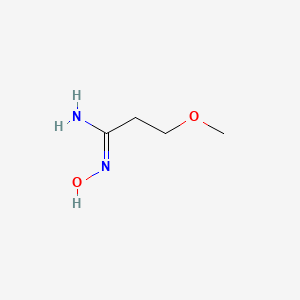
2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as BMA-155, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Reactivity
- Compounds similar to 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone have been involved in studies exploring synthetic pathways and reactivity. For instance, research on the synthesis of 4-Alkylidene-4H-3,1-benzoxazine derivatives through acid-catalyzed cyclization of 2-Isocyanophenyl Ketones in the presence of a vinyl ether underscores the versatility of related chemical structures in synthesizing novel organic compounds (Kobayashi et al., 2009).
Analytical Chemistry Applications
- In analytical chemistry, research has been conducted on the synthesis of compounds for selective metal extraction. A study on acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, designed for selective Lead(II) extraction, showcases the potential of structurally related compounds in environmental and analytical applications (Hayashita et al., 1999).
Organic Chemistry and Material Science
- Research into the synthesis of nitrogen-containing bridged-ring compounds, such as a 2,3,4,5-tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one, provides insight into the construction of complex organic frameworks. Such studies highlight the synthetic versatility and potential material science applications of compounds related to 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone (Lennon & Proctor, 1979).
Molecular Design and Drug Discovery
- While avoiding the specifics of drug use and side effects, it's worth noting that structurally related compounds have been part of studies in molecular design and drug discovery. For example, the development of novel azepane derivatives as PKB inhibitors showcases the importance of such compounds in the exploration of new therapeutic targets (Breitenlechner et al., 2004).
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-21-12-10-19(11-13-21)20-9-5-6-14-23(15-20)22(24)17-26-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFSYAGDPIFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2653132.png)
![2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2653133.png)
![8-(4-ethoxyphenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2653134.png)

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2653136.png)
![(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B2653137.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2653140.png)


![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)

